molecular formula C15H13BrO B6290554 3-(1-(4-Bromophenyl)ethyl)benzaldehyde CAS No. 2484888-85-7

3-(1-(4-Bromophenyl)ethyl)benzaldehyde

Cat. No. B6290554
CAS RN: 2484888-85-7
M. Wt: 289.17 g/mol
InChI Key: DSTYYTZKMNHFCF-UHFFFAOYSA-N
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Description

“3-(1-(4-Bromophenyl)ethyl)benzaldehyde” is a chemical compound with the molecular formula C15H13BrO . It has a molecular weight of 289.17 . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13BrO/c1-11(13-5-7-15(16)8-6-13)14-4-2-3-12(9-14)10-17/h2-11H,1H3 . This indicates the presence of a bromophenyl group attached to an ethyl group, which is further attached to a benzaldehyde group .


Chemical Reactions Analysis

The compound, being an aromatic compound, could undergo electrophilic aromatic substitution reactions . The aromatic ring could be regenerated from a cationic intermediate by loss of a proton from the sp3-hybridized carbon .

Scientific Research Applications

Catalytic Applications

Gold-Based Catalyst for Benzaldehyde Reactions A significant advancement in catalysis was observed with the gold complex [IPrAu(NCMe)]BF(4) which efficiently catalyzed the reaction of ethyl diazoacetate with benzaldehyde. This transformation marked the first instance of a group 11 metal-based catalyst being used in such a reaction, showcasing a 2500-fold increase in catalyst activity compared to traditional iron-based catalysts (Fructos et al., 2009).

Synthesis and Chemical Reactions

Synthesis of Inverted Porphyrins 3-Ethyl-5,10,15,20-tetraphenyl-2-aza-21-carbaporphyrin was identified as the principal macrocyclic product when synthesizing inverted porphyrins through the condensation of 2-ethylpyrrole, pyrrole, and benzaldehyde. This process highlighted the versatility of benzaldehyde derivatives in synthesizing complex macrocyclic structures (Schmidt & Chmielewski, 2001).

Applications in Synthesizing Pharmaceutical Intermediates

Synthesis of Dihydropyridine Derivatives The condensation of benzaldehyde with ethyl cyanoacetate, catalyzed by alkaline carbons, was effective in producing 1,4-dihydropyridine derivatives. These compounds are notable for their pharmaceutical applications, particularly as calcium channel blockers, showcasing the role of benzaldehyde derivatives in the synthesis of medically significant compounds (Perozo-Rondón et al., 2006).

Biotechnological Applications

Enhancement of Bioproduction of Benzaldehyde Benzaldehyde, extensively used in the flavor industry, was produced biologically by Pichia pastoris in a two-phase partitioning bioreactor. This study highlighted the potential of using biotechnological approaches to produce benzaldehyde, a key flavoring agent, in an economically viable and environmentally friendly manner (Craig & Daugulis, 2013).

properties

IUPAC Name

3-[1-(4-bromophenyl)ethyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c1-11(13-5-7-15(16)8-6-13)14-4-2-3-12(9-14)10-17/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTYYTZKMNHFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(4-Bromophenyl)ethyl)benzaldehyde

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